

Spectroscopic Analysis of 2-Bromo-N-phenylacetamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-N-phenylacetamide**

Cat. No.: **B1210500**

[Get Quote](#)

This technical guide provides a detailed overview of the infrared (IR) and mass spectrometry (MS) data for **2-Bromo-N-phenylacetamide**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the characteristic spectroscopic signatures of the compound, detailed experimental protocols for data acquisition, and a logical workflow for the analysis.

Infrared (IR) Spectroscopic Data

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **2-Bromo-N-phenylacetamide** is characterized by absorption bands corresponding to its secondary amide and brominated aromatic functionalities. The data presented here is based on typical values for similar compounds and the analysis of its molecular structure.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Sharp	N-H stretch of the secondary amide
~1670	Strong, Sharp	C=O stretch of the amide (Amide I band)
~1595	Medium	C=C stretching in the aromatic ring
~1540	Medium	N-H bend of the secondary amide (Amide II band)
~1440	Medium	C=C stretching in the aromatic ring
~750 and ~690	Strong	C-H out-of-plane bending for a monosubstituted benzene ring
~600-500	Medium-Weak	C-Br stretch

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for structural elucidation. For **2-Bromo-N-phenylacetamide** (C₈H₈BrNO), the molecular weight is approximately 214.06 g/mol. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a pair of peaks (M⁺ and M⁺2) of almost equal intensity for the molecular ion and any bromine-containing fragments.

The following table summarizes the expected major peaks in the electron ionization (EI) mass spectrum of **2-Bromo-N-phenylacetamide**.

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Notes
213/215	$[\text{C}_8\text{H}_8\text{BrNO}]^{+\bullet}$	Molecular ion peak ($\text{M}^{+\bullet}$), showing the characteristic 1:1 isotopic pattern for bromine.
134	$[\text{C}_8\text{H}_8\text{NO}]^+$	Loss of a bromine radical ($\bullet\text{Br}$).
93	$[\text{C}_6\text{H}_5\text{NH}_2]^{\bullet+}$	Aniline radical cation, resulting from cleavage of the amide bond.
92	$[\text{C}_6\text{H}_5\text{N}]^{+\bullet}$	Loss of a hydrogen atom from the aniline fragment.
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation, from the loss of the amino group from the aniline fragment.

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

Method: Potassium Bromide (KBr) Pellet Method

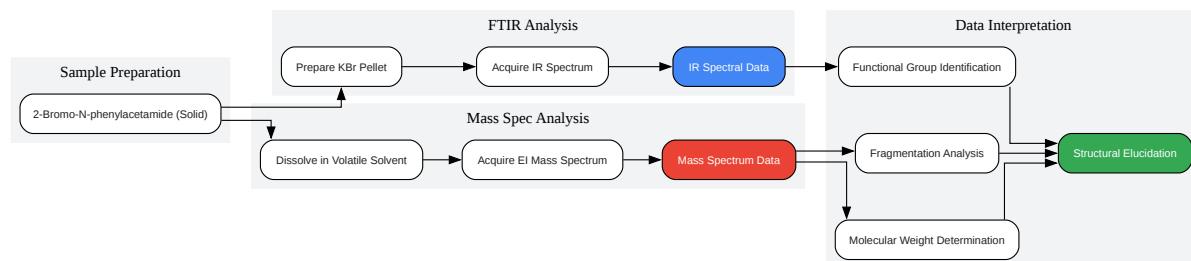
This method is suitable for acquiring the infrared spectrum of solid samples.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Sample Preparation:
 - Thoroughly clean and dry an agate mortar and pestle.
 - Weigh approximately 1-2 mg of **2-Bromo-N-phenylacetamide** and transfer it to the mortar.
 - Add about 100-200 mg of spectroscopic grade potassium bromide (KBr) powder.
 - Gently grind the mixture for a few minutes until a fine, homogeneous powder is obtained.

[\[5\]](#)

- Pellet Formation:
 - Transfer a small amount of the powdered mixture into a pellet-forming die.
 - Place the die in a hydraulic press.
 - Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.
- Data Acquisition:
 - Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired range (e.g., 4000-400 cm^{-1}).
 - The final spectrum is obtained by rationing the sample spectrum against the background spectrum.

Electron Ionization Mass Spectrometry (EI-MS)


This protocol describes a general procedure for the analysis of a solid organic compound using a mass spectrometer with an electron ionization source.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Sample Introduction:
 - Dissolve a small amount of **2-Bromo-N-phenylacetamide** in a suitable volatile solvent (e.g., methanol or dichloromethane).
 - Alternatively, for solid probes, a small amount of the solid sample can be placed directly onto the probe.
- Ionization:
 - Introduce the sample into the high-vacuum source of the mass spectrometer.
 - The sample is vaporized by heating.

- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.[6][8][9]
- Mass Analysis:
 - The positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection and Data Processing:
 - A detector records the abundance of each ion.
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of **2-Bromo-N-phenylacetamide**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **2-Bromo-N-phenylacetamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pelletpressdiesets.com [pelletpressdiesets.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 5. shimadzu.com [shimadzu.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. Electron ionization - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromo-N-phenylacetamide: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1210500#spectroscopic-data-for-2-bromo-n-phenylacetamide-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com